(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one
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Overview
Description
ITI214 free base: is a potent, central nervous system-active, orally bioavailable inhibitor of phosphodiesterase type 1 (PDE1). It exhibits excellent selectivity against other phosphodiesterase family members and a range of enzymes, receptors, transporters, and ion channels. The compound has shown efficacy in various animal models of motor and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITI214 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of ITI214 free base likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: ITI214 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure the desired transformation without degrading the compound .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Chemistry: ITI214 free base is used as a research tool to study the inhibition of phosphodiesterase type 1 and its effects on various biochemical pathways .
Biology: In biological research, ITI214 free base is used to investigate its effects on cellular functions, including cell migration and cytokine production. It has been shown to modulate immune cell function, particularly in microglia and macrophages .
Medicine: ITI214 free base has potential therapeutic applications in treating conditions such as heart failure and cancer. In heart failure, it improves cardiac function by enhancing contractility and dilating systemic arteries without inducing abnormal heart rhythms . In cancer research, it has been shown to inhibit tumor growth when combined with checkpoint inhibitors .
Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting phosphodiesterase type 1 .
Mechanism of Action
ITI214 free base exerts its effects by inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 free base increases the levels of these cyclic nucleotides, leading to various physiological effects. In the heart, it enhances cardiac contractility and dilates blood vessels, improving cardiac output and reducing vascular resistance . In the immune system, it modulates the function of immune cells, promoting antitumor immunity .
Comparison with Similar Compounds
ITI214: A similar compound with slight variations in its chemical structure and properties.
PDE1 Inhibitors: Other inhibitors of phosphodiesterase type 1, such as vinpocetine and cilostazol, which have different selectivity profiles and therapeutic applications.
Uniqueness: ITI214 free base is unique due to its high selectivity for phosphodiesterase type 1 and its potent central nervous system activity. It has shown efficacy in various animal models and has potential therapeutic applications in both cardiovascular and oncological diseases .
Properties
Molecular Formula |
C29H26FN7O |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3 |
InChI Key |
BBIPVJCGIASXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7 |
Origin of Product |
United States |
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